molecular formula C15H20N6O B2411346 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea CAS No. 921150-96-1

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea

Cat. No.: B2411346
CAS No.: 921150-96-1
M. Wt: 300.366
InChI Key: HIKKXNJHSJXPLE-UHFFFAOYSA-N
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Description

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of both cyclohexyl and phenyl groups further enhances its chemical properties, making it a valuable subject for scientific research.

Preparation Methods

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves multicomponent reactions. One common method is the Ugi-azide four-component reaction, which includes an aldehyde, amines, isocyanides, and an azide source such as trimethylsilyl azide (TMSN3). This reaction is often carried out in water as a solvent with tetradecyltrimethylammonium bromide (TTAB) as a catalyst . The reaction conditions are mild, usually at room temperature, and the yields are moderate to high.

Industrial production methods may involve similar multicomponent reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives such as 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (cilostazol). Compared to these compounds, 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea is unique due to its combination of cyclohexyl and phenyl groups, which enhance its chemical stability and reactivity .

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKKXNJHSJXPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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